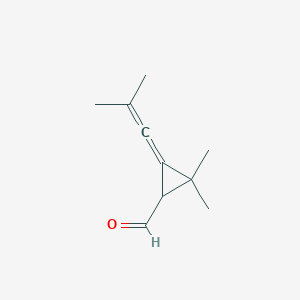
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde, with the CAS number 1824583-65-4 and molecular formula C10H14O, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological effects, including antimicrobial and cytotoxic activities.
Molecular Structure
The molecular structure of this compound can be represented by the following:
- Molecular Weight : 150.22 g/mol
- InChI Key : OUAMUELODXIZLI-UHFFFAOYSA-N
- Canonical SMILES : CC(=C=C1C(C1(C)C)C=O)C
These structural attributes are critical for understanding the compound's reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds containing a gem-dimethylcyclopropane unit exhibit significant antimicrobial activities. A study focusing on natural sesquiterpenoids, which include similar structural motifs, highlighted their effectiveness against various microbial strains. The presence of the cyclopropane ring appears to enhance the bioactivity of these compounds, making them valuable in the development of new antimicrobial agents .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several studies. For instance, sesquiterpenoids with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in tumor cells, making such compounds candidates for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities associated with cyclopropane derivatives:
| Study Reference | Findings |
|---|---|
| Yamaguchi et al. (1997) | Investigated ring expansion reactions leading to biologically active compounds. |
| Gholami & Izadyar (2004) | Explored retro-cheletropic reactions related to cyclopropane derivatives and their kinetics. |
| Feng et al. (2006) | Focused on chemoenzymatic synthesis of cyclopropanes and their potential applications in drug development. |
| Gustafsson & Sterner (1995) | Highlighted the mutagenic properties of cyclopropane-based sesquiterpenes, linking structure to biological activity. |
These studies collectively suggest that this compound could possess valuable biological properties that warrant further exploration.
Safety and Toxicology
The compound is classified under GHS02 and GHS07 pictograms, indicating flammability and potential skin/eye irritation risks. Safety data sheets recommend handling precautions to mitigate exposure risks during research applications.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Synthetic Modifications : Exploring structural modifications to enhance bioactivity and reduce toxicity.
Propriétés
InChI |
InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAMUELODXIZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C1C(C1(C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













